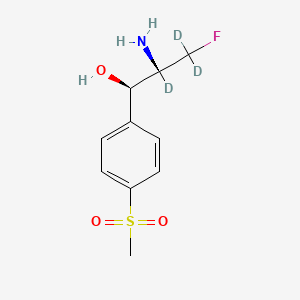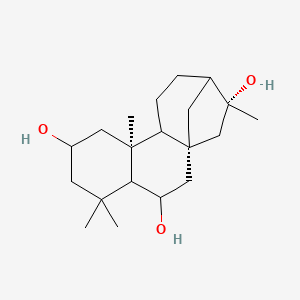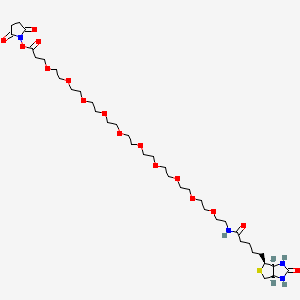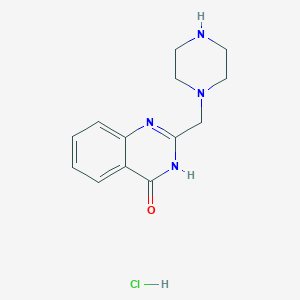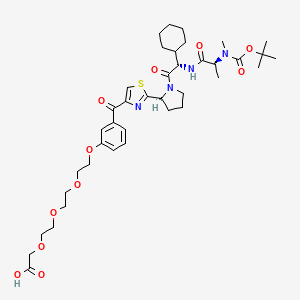
cIAP1 Ligand-Linker Conjugates 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cIAP1 Ligand-Linker Conjugates 3 are chemical compounds comprising an IAP ligand designed specifically for the E3 ubiquitin ligase and a PROTAC linker. These conjugates find utility in the design of SNIPERs, short for Specific and Non-genetic IAP-dependent Protein Erasers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 3 involves the conjugation of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories using custom synthesis services. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
cIAP1 Ligand-Linker Conjugates 3 undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying biological activities and properties .
科学研究应用
cIAP1 Ligand-Linker Conjugates 3 have a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of novel PROTACs and SNIPERs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome pathway.
Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.
Industry: Utilized in the development of new drug candidates and chemical probes for biological research
作用机制
The mechanism of action of cIAP1 Ligand-Linker Conjugates 3 involves the recruitment of E3 ubiquitin ligase to the target protein. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds to cIAP1 Ligand-Linker Conjugates 3 include:
- Von Hippel-Lindau (VHL) Ligand-Linker Conjugates
- MDM2 Ligand-Linker Conjugates
- Cereblon Ligand-Linker Conjugates
- Aryl Hydrocarbon Receptor Ligand-Linker Conjugates
Uniqueness
This compound are unique due to their specific design for targeting the E3 ubiquitin ligase cIAP1. This specificity allows for precise modulation of protein levels, making them valuable tools in targeted protein degradation research. Additionally, their ability to form SNIPERs distinguishes them from other ligand-linker conjugates .
属性
分子式 |
C39H56N4O11S |
|---|---|
分子量 |
788.9 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C39H56N4O11S/c1-26(42(5)38(49)54-39(2,3)4)35(47)41-33(27-11-7-6-8-12-27)37(48)43-16-10-15-31(43)36-40-30(25-55-36)34(46)28-13-9-14-29(23-28)53-22-21-51-18-17-50-19-20-52-24-32(44)45/h9,13-14,23,25-27,31,33H,6-8,10-12,15-22,24H2,1-5H3,(H,41,47)(H,44,45)/t26-,31-,33-/m0/s1 |
InChI 键 |
WAPVQKADLXUREQ-CTVJOPNHSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCC(=O)O)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


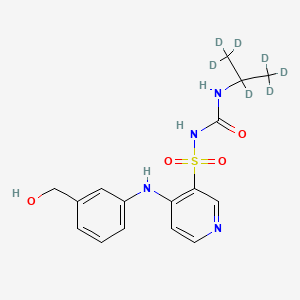
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
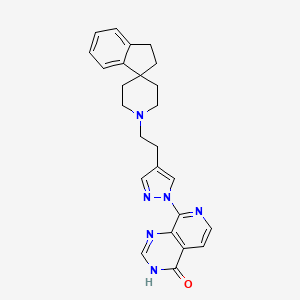
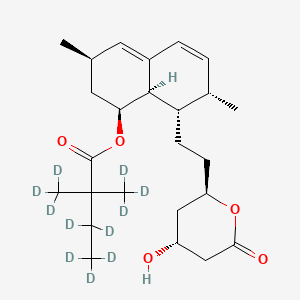

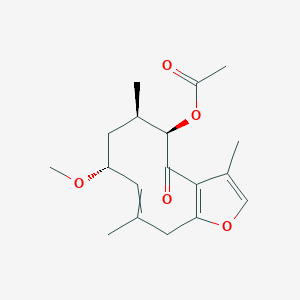
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
